Cas no 1699451-13-2 (3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine)

3-Fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine is a fluorinated aromatic amine compound featuring a propan-1-amine backbone with fluoro and methoxy substituents on the phenyl ring. Its unique structure, incorporating dual fluorine atoms and a methoxy group, enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituents contribute to improved metabolic stability and bioavailability, while the methoxy group may influence electronic and steric properties, facilitating selective reactivity. This compound is particularly valuable in medicinal chemistry for the development of biologically active molecules, where fluorination is often leveraged to optimize pharmacokinetic and binding properties. Its well-defined structure ensures reproducibility in synthetic applications.
3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine structure
1699451-13-2 structure
Product name:3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine
CAS No:1699451-13-2
MF:C10H13F2NO
Molecular Weight:201.213129758835
CID:6028731
PubChem ID:103397033

3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine
    • EN300-1840031
    • 1699451-13-2
    • インチ: 1S/C10H13F2NO/c1-14-7-2-3-8(10(12)6-7)9(11)4-5-13/h2-3,6,9H,4-5,13H2,1H3
    • InChIKey: POOMKVSLQIFJEJ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1F)OC)CCN

計算された属性

  • 精确分子量: 201.09652036g/mol
  • 同位素质量: 201.09652036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 168
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 35.2Ų

3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1840031-0.05g
3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine
1699451-13-2
0.05g
$1129.0 2023-09-19
Enamine
EN300-1840031-0.1g
3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine
1699451-13-2
0.1g
$1183.0 2023-09-19
Enamine
EN300-1840031-0.25g
3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine
1699451-13-2
0.25g
$1235.0 2023-09-19
Enamine
EN300-1840031-5g
3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine
1699451-13-2
5g
$3894.0 2023-09-19
Enamine
EN300-1840031-0.5g
3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine
1699451-13-2
0.5g
$1289.0 2023-09-19
Enamine
EN300-1840031-1.0g
3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine
1699451-13-2
1g
$1543.0 2023-06-01
Enamine
EN300-1840031-10.0g
3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine
1699451-13-2
10g
$6635.0 2023-06-01
Enamine
EN300-1840031-2.5g
3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine
1699451-13-2
2.5g
$2631.0 2023-09-19
Enamine
EN300-1840031-10g
3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine
1699451-13-2
10g
$5774.0 2023-09-19
Enamine
EN300-1840031-5.0g
3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine
1699451-13-2
5g
$4475.0 2023-06-01

3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine 関連文献

3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amineに関する追加情報

Introduction to 3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine (CAS No. 1699451-13-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine (CAS No. 1699451-13-2) represents a significant advancement in the realm of specialized organic chemistry, particularly within the intersection of chemical biology and medicinal chemistry. Its molecular structure, characterized by a fluorinated aromatic ring system and an amine-substituted propyl chain, positions it as a versatile scaffold for the development of novel bioactive molecules. This introduction delves into the structural attributes, synthetic methodologies, and most notably, the latest research applications of this compound, highlighting its potential in addressing contemporary challenges in drug discovery.

The molecular framework of 3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine is distinguished by its dual fluorine substituents at the ortho positions of a methoxyphenyl ring, coupled with an amine group attached to a propyl chain at the third carbon position. The presence of fluorine atoms is not merely decorative but strategically functional; fluorine's electronegativity significantly modulates electronic properties, influencing both metabolic stability and binding affinity to biological targets. The methoxy group further enhances lipophilicity while contributing to metabolic resilience, making this molecule an attractive candidate for medicinal chemists.

From a synthetic perspective, the preparation of 3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine involves multi-step organic transformations that showcase modern synthetic techniques. A common route begins with the functionalization of a suitable aromatic precursor, typically involving halogenation followed by cross-coupling reactions to introduce the fluorinated phenyl moiety. Subsequent nucleophilic substitution or reductive amination allows for the integration of the propylamine component. Recent advances in flow chemistry have enabled more efficient and scalable synthesis, reducing reaction times and improving yields—key considerations for industrial applications.

The significance of 3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine is underscored by its emerging role in pharmaceutical research. Its structural motifs are reminiscent of established bioactive scaffolds, suggesting potential utility across multiple therapeutic domains. One particularly promising area is oncology, where fluorinated aromatic compounds have demonstrated remarkable efficacy as kinase inhibitors. Studies indicate that derivatives of this compound exhibit inhibitory activity against certain tyrosine kinases implicated in cancer progression. The amine functionality further allows for derivatization into peptidomimetics or protease inhibitors, broadening its therapeutic scope.

In neurology research, 3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine has been explored as a precursor for potential treatments targeting neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The fluorinated aromatic ring can modulate neurotransmitter receptor activity—specifically serotonin and dopamine receptors—while the propylamine moiety may enhance blood-brain barrier penetration. Preliminary computational modeling suggests that slight modifications to this scaffold could yield compounds with enhanced selectivity and reduced side effects compared to existing therapies.

The role of fluorine in modulating metabolic stability has also been a focal point in recent studies involving 3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine. Fluorinated amides are known to exhibit prolonged half-lives due to resistance to enzymatic degradation by peptidases. This characteristic is particularly valuable in drug development, where maximizing bioavailability and therapeutic duration are critical. Researchers have leveraged this property to design prodrugs or long-lasting analogs based on this scaffold, demonstrating its adaptability for various pharmacokinetic profiles.

Another exciting application lies in materials science, where fluorinated organic compounds contribute to the development of advanced polymers and coatings with unique properties such as low friction or enhanced chemical resistance. The incorporation of 3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine into polymer matrices has shown promise in creating materials suitable for microelectronics or biomedical implants due to their stability under extreme conditions while maintaining biocompatibility.

The intersection of computational chemistry and machine learning has further accelerated the exploration of derivatives from 3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amine. By integrating large-scale molecular datasets with predictive algorithms, researchers can rapidly screen vast libraries of analogs for desired biological activities without extensive experimental validation. This approach has already led to several high-potency candidates entering preclinical trials, underscoring the compound's potential as a hit molecule in drug discovery pipelines.

Eco-friendly synthetic routes are also gaining traction in the production of 3-fluoro-3-(2-fluoro-4-methoxyphenyl)propan-1-amines, aligning with global sustainability initiatives within the chemical industry. Catalytic methods employing transition metals such as palladium or copper have replaced traditional stoichiometric approaches, significantly reducing waste generation and energy consumption. These greener methodologies not only improve cost-efficiency but also minimize environmental impact—a crucial factor in modern pharmaceutical manufacturing standards.

Future directions for research on 3-fluoro-*3-(2-fluor*oooro-4-methoxyphenoypropa-1-amine (CAS No.1699451-13-2)) include exploring its role in modulating immune responses or as an adjuvant in vaccine formulations. The compound's ability to cross-react with various biological pathways makes it a promising candidate for immunomodulatory therapies aimed at autoimmune diseases or cancer immunotherapy strategies.

In conclusion,3-fluro->b>b>b<>b<>b<>b<>b<>b<>b<>b<>b>b>b>b>b>>ro-b>>ro-b>>ro-b>>ro-b>>ro-b>>ro-b>>ro-b>>ro-b>>ro-b>>ro-b>>ro-b>>ro-b>>ro-b>>ro-b>>rom)) represents a versatile scaffold with broad applicability across pharmaceuticals, materials science,and beyond.
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